molecular formula C7H5Cl2F B1586517 2-Chloro-4-fluorobenzyl chloride CAS No. 93286-22-7

2-Chloro-4-fluorobenzyl chloride

Cat. No.: B1586517
CAS No.: 93286-22-7
M. Wt: 179.02 g/mol
InChI Key: HMIAXVWVTBIGON-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzyl chloride is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of benzyl chloride, where the benzene ring is substituted with both chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluorobenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 4-fluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom on the benzyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorobenzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile.

    Oxidation: It can be oxidized to form corresponding benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can convert it into the corresponding benzyl fluoride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl compounds depending on the nucleophile used.

    Oxidation: Products include benzyl alcohols and benzaldehydes.

    Reduction: Products include benzyl fluoride and other reduced derivatives.

Scientific Research Applications

2-Chloro-4-fluorobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl chloride: Similar structure but lacks the chlorine atom.

    2-Chloro-6-fluorobenzyl chloride: Similar structure with different substitution pattern.

    2-Fluorobenzyl chloride: Similar structure but lacks the chlorine atom.

Uniqueness

2-Chloro-4-fluorobenzyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution enhances its reactivity and makes it suitable for a wider range of chemical reactions compared to its mono-substituted counterparts.

Properties

IUPAC Name

2-chloro-1-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIAXVWVTBIGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369353
Record name 2-Chloro-4-fluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93286-22-7
Record name 2-Chloro-4-fluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(chloromethyl)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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